molecular formula C17H12N2O B12533020 3-(9H-pyrido[3,4-b]indol-1-yl)phenol

3-(9H-pyrido[3,4-b]indol-1-yl)phenol

Cat. No.: B12533020
M. Wt: 260.29 g/mol
InChI Key: FECICFUYGJYTCL-UHFFFAOYSA-N
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Description

3-(9H-pyrido[3,4-b]indol-1-yl)phenol is a compound that belongs to the class of β-carbolines, which are known for their diverse biological activities. This compound features a pyridoindole core structure, which is a common motif in many natural and synthetic alkaloids. The presence of a phenol group adds to its chemical versatility and potential for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-pyrido[3,4-b]indol-1-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole derivatives under acidic or basic conditions. For instance, the use of 3-chloroperoxybenzoic acid in chloroform and ethanol can facilitate the formation of the pyridoindole core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions are employed to control the formation of the desired product. Techniques such as crystallization and chromatography are used to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(9H-pyrido[3,4-b]indol-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like Mo(CO)6 to form hydroxamic acids.

    Reduction: Reduction reactions can be carried out using common reducing agents under controlled conditions.

    Substitution: The phenol group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Mo(CO)6, 3-chloroperoxybenzoic acid.

    Reducing Agents: Common reducing agents like sodium borohydride.

    Catalysts: Acid catalysts for cyclization reactions.

Major Products

The major products formed from these reactions include various substituted pyridoindoles and hydroxamic acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9H-pyrido[3,4-b]indol-1-yl)phenol is unique due to its phenol group, which enhances its chemical reactivity and potential for various modifications. This makes it a valuable compound for developing new drugs and materials.

Properties

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

3-(9H-pyrido[3,4-b]indol-1-yl)phenol

InChI

InChI=1S/C17H12N2O/c20-12-5-3-4-11(10-12)16-17-14(8-9-18-16)13-6-1-2-7-15(13)19-17/h1-10,19-20H

InChI Key

FECICFUYGJYTCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC(=CC=C4)O

Origin of Product

United States

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